molecular formula C13H16O B14087634 6-(Allyloxy)-1,2,3,4-tetrahydronaphthalene CAS No. 41388-52-7

6-(Allyloxy)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14087634
CAS No.: 41388-52-7
M. Wt: 188.26 g/mol
InChI Key: JLEWHLGIBVFUAR-UHFFFAOYSA-N
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Description

Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. This compound is characterized by the presence of a tetrahydronaphthalene core with a propenyloxy substituent at the 6th position. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The hydrogenation process can be carried out under high pressure in the presence of metal catalysts such as platinum or palladium . The propenyloxy group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), platinum (Pt) or palladium (Pd) catalysts

    Substitution: Alkyl halides, nucleophiles such as sodium alkoxides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Decahydronaphthalene

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- involves its interaction with specific molecular targets and pathways. The propenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The tetrahydronaphthalene core provides structural stability and contributes to the compound’s overall properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- is unique due to the presence of the propenyloxy group, which imparts distinct chemical and physical properties.

Properties

CAS No.

41388-52-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

6-prop-2-enoxy-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C13H16O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h2,7-8,10H,1,3-6,9H2

InChI Key

JLEWHLGIBVFUAR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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